![molecular formula C19H24N4O3S B6545324 N-cyclohexyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946251-25-8](/img/structure/B6545324.png)
N-cyclohexyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
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Description
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the degradation of proteins in lysosomes, which are cellular organelles responsible for breaking down waste materials and cellular debris.
Mode of Action
This modulation could lead to changes in the protein degradation process within the lysosomes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to protein degradation and turnover, given the role of Cathepsin S in these processes. By modulating the activity of Cathepsin S, the compound could potentially influence various cellular processes that depend on protein degradation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on how it modulates the activity of Cathepsin S. Given the role of Cathepsin S in protein degradation, changes in its activity could potentially affect various cellular processes, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-cyclohexyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide. For instance, the activity of enzymes like Cathepsin S can be sensitive to changes in pH and temperature. Additionally, interactions with other molecules can influence the compound’s stability and its ability to reach and interact with its target .
properties
IUPAC Name |
N-cyclohexyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-16-10-6-5-9-15(16)22-18(25)23-19-21-14(12-27-19)11-17(24)20-13-7-3-2-4-8-13/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRXRBWVEZYFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
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